molecular formula C11H11NO2 B15360673 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde

1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde

Cat. No.: B15360673
M. Wt: 189.21 g/mol
InChI Key: GTCKFMQHWAIAEO-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde is an indole derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) at the 1-position and a carbaldehyde (-CHO) group at the 6-position of the indole ring. This compound combines the aromatic indole scaffold with functional groups that enhance its polarity and reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(2-hydroxyethyl)indole-6-carbaldehyde

InChI

InChI=1S/C11H11NO2/c13-6-5-12-4-3-10-2-1-9(8-14)7-11(10)12/h1-4,7-8,13H,5-6H2

InChI Key

GTCKFMQHWAIAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCO)C=O

Origin of Product

United States

Preparation Methods

Alkylation of 1H-Indole-6-Carbaldehyde with 2-Chloroethanol

A direct route involves alkylating 1H-indole-6-carbaldehyde at the nitrogen atom using 2-chloroethanol under basic conditions. This method mirrors the synthesis of 1-(2-hydroxyethyl)-1H-3-indolecarbaldehyde reported by Kim et al..

Procedure :

  • Dissolve 1H-indole-6-carbaldehyde (1.0 equiv) in anhydrous dimethylformamide (DMF).
  • Add potassium hydroxide (2.0 equiv) and 2-chloroethanol (1.2 equiv).
  • Stir the reaction at 60°C for 12 hours under nitrogen.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Considerations :

  • The aldehyde group at the 6-position remains stable under these conditions, avoiding side reactions such as aldol condensation.
  • Yields typically range from 55–70%, contingent on the purity of the starting aldehyde.

Sequential Ester Reduction, Oxidation, and Alkylation

For cases where 1H-indole-6-carbaldehyde is unavailable, a stepwise approach from ethyl 1H-indole-6-carboxylate is employed (adapted from methodologies in):

Step 1: Reduction of Ethyl 1H-Indole-6-Carboxylate

  • Reagents: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
  • Conditions: 0°C to room temperature, 5 hours.
  • Product: (1H-Indol-6-yl)methanol (96% yield).

Step 2: Oxidation to 1H-Indole-6-Carbaldehyde

  • Reagents: Manganese dioxide (MnO₂) in dichloromethane (DCM).
  • Conditions: Room temperature, 12 hours.
  • Product: 1H-Indole-6-carbaldehyde (69% yield).

Step 3: N-Alkylation with 2-Chloroethanol

  • Reagents: 2-Chloroethanol, potassium hydroxide (KOH) in DMF.
  • Conditions: 60°C, 12 hours.
  • Product: this compound (60–70% yield).

Directed ortho-Metalation and Formylation

For substrates lacking pre-installed carbonyl groups, directed metalation enables regioselective aldehyde installation:

Procedure :

  • Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Introduce a methoxy directing group at the 5-position via electrophilic substitution.
  • Deprotonate at the 6-position using lithium diisopropylamide (LDA) at −78°C.
  • Quench with N,N-dimethylformamide (DMF) to form the 6-carbaldehyde.
  • Deprotect the Boc group and alkylate with 2-chloroethanol as described in Section 1.1.

Yield : 40–50% overall (due to multiple steps).

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield (%) Advantages Limitations
Direct Alkylation 1H-Indole-6-carbaldehyde Single-step alkylation 55–70 Rapid, high-yield Requires accessible aldehyde precursor
Sequential Synthesis Ethyl indole-6-carboxylate Reduction → Oxidation → Alkylation 45–50 (overall) Versatile, uses stable intermediates Multi-step, moderate overall yield
Directed Metalation Boc-protected indole Metalation → Formylation → Alkylation 40–50 (overall) Regioselective aldehyde installation Technically challenging, low yield

Mechanistic Insights

Alkylation Reaction Dynamics

The nucleophilic indole nitrogen attacks the electrophilic carbon in 2-chloroethanol, facilitated by KOH deprotonating the hydroxyl group. The reaction proceeds via an SN2 mechanism, displacing chloride and forming the N-(2-hydroxyethyl) bond.

Oxidation Specificity

MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids, as demonstrated in the conversion of (1H-indol-6-yl)methanol to 1H-indole-6-carbaldehyde.

Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) : Key signals include a singlet at δ 9.9–10.1 ppm (aldehyde proton) and a triplet at δ 3.8–4.0 ppm (–CH₂OH).
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula C₁₁H₁₁NO₂.

Industrial and Research Applications

This compound serves as a precursor for photorefractive polymers and bioactive alkaloid analogs. Its synthetic flexibility enables modular derivatization, such as Mitsunobu reactions for etherification or condensation with amines for Schiff base formation.

Challenges and Optimization Strategies

  • Aldehyde Stability : Use aprotic solvents and low temperatures during alkylation to prevent aldol side reactions.
  • Regioselectivity : Directed metalation ensures precise aldehyde positioning but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: 1-(2-Hydroxyethyl)-1H-indole-6-carboxylic acid.

    Reduction: 1-(2-Hydroxyethyl)-1H-indole-6-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be used in the study of these activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

The following analysis compares 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and stability.

Structural Analogs and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
This compound -CH₂CH₂OH (1), -CHO (6) C₁₁H₁₁NO₂ 189.21 Hydrophilic due to -OH and -CHO groups; potential for hydrogen bonding .
1-Methyl-1H-indole-6-carbaldehyde -CH₃ (1), -CHO (6) C₁₀H₉NO 159.19 Reduced polarity compared to hydroxyethyl analog; higher lipophilicity .
1-Ethyl-1H-indole-6-carbaldehyde -CH₂CH₃ (1), -CHO (6) C₁₁H₁₁NO 173.21 Intermediate polarity; ethyl group increases steric bulk .
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde -CH₂CH₃ (1), -CHO (6), saturated C2-C3 C₁₁H₁₃NO 175.23 Partial saturation reduces aromaticity; altered electronic properties .
6-Fluoro-1H-indole -F (6) C₈H₆FN 135.14 Electron-withdrawing fluorine enhances electrophilic reactivity .

Key Observations :

  • Substituents at the 1-position (e.g., hydroxyethyl vs. methyl) significantly influence electronic and steric profiles, affecting reactivity in coupling reactions or catalytic processes .

Physicochemical Properties

Solubility and Polarity
  • This compound: Expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to -OH and -CHO groups.
  • 1-Methyl-1H-indole-6-carbaldehyde : Less polar, with higher solubility in organic solvents like dichloromethane .
  • 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde: Partial saturation may reduce crystallinity, enhancing solubility in non-polar media .
Thermal Stability
  • Hydroxyethyl-substituted compounds (e.g., 1-(2-hydroxyethyl)pyrrolidone) undergo thermal degradation at elevated temperatures, producing pyrrolidine and other byproducts . By analogy, the target compound may degrade via cleavage of the hydroxyethyl group, forming indole-6-carbaldehyde and ethylene glycol derivatives.

Chemical Reactivity and Stability

Oxidative Degradation
  • In oxidative environments, hydroxyethyl groups are prone to oxidation, forming carboxylic acids or ketones. For example, 1-(2-hydroxyethyl)pyrrolidone degrades to 3-methylpyrrolidine under oxidative conditions .
Electrophilic Substitution
  • The carbaldehyde group at the 6-position directs electrophilic substitution to the 4- or 7-position of the indole ring. Fluorine or methyl substituents (as in 6-fluoro-1H-indole or 6-methyl-1H-indole) alter regioselectivity by electronic effects .

Biological Activity

1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde is an indole derivative with significant potential in various biological applications. This compound is characterized by a hydroxyethyl group and an aldehyde functional group at the 6-position of the indole ring, which contributes to its unique reactivity and biological properties. The following sections explore its synthesis, biological activities, and relevant research findings.

The molecular formula of this compound is C11H11NO2C_{11}H_{11}NO_2 with a molar mass of approximately 177.20 g/mol. The synthesis of this compound can be achieved through various methods, often involving the reaction of indole derivatives with aldehydes under specific conditions, such as Schiff base reactions or condensation reactions.

Biological Activities

This compound exhibits a range of biological activities, primarily due to the structural features of indoles. Research indicates that indole derivatives possess antimicrobial , anti-inflammatory , and anticancer properties. Below are some key findings related to its biological activity:

  • Antimicrobial Activity : Indole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain indole compounds can inhibit biofilm formation and virulence factor production in Serratia marcescens, suggesting a potential role in combating infections .
  • Anticancer Properties : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may interact with proteins involved in cancer pathways, potentially leading to therapeutic applications .

Interaction Studies

Interaction studies focusing on this compound indicate its binding affinity with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and guiding further drug design efforts .

Comparative Analysis

The following table summarizes some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-(2-Hydroxyethyl)indoleHydroxyethyl group at the 3-positionKnown for anti-HIV properties
Indole-6-carbaldehydeAldehyde at the 6-positionLacks hydroxyethyl substitution
1H-Indole-3-carboxaldehydeCarboxaldehyde instead of hydroxyethylExhibits different biological activities

This table illustrates how structural variations among indole derivatives can significantly influence their chemical behavior and biological activity.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Inhibition of Cancer Cell Lines : In vitro studies have shown that indole derivatives can inhibit the growth of various cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant tumor growth inhibition in xenograft models .
  • Antiviral Properties : A study investigating the antiviral effects of indoles revealed that certain derivatives can interfere with viral replication processes, suggesting a potential therapeutic role in viral infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or reductive amination. A common approach involves refluxing 1H-indole-6-carbaldehyde with 2-bromoethanol in acetic acid with sodium acetate as a base, followed by purification via recrystallization (DMF/acetic acid mixture) . Reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for indole:alkylating agent) critically impact yield (typically 60–75%) and purity. Monitoring by TLC and optimizing reaction time (3–5 hours) reduces side products like dialkylated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and the hydroxyethyl group (δ 3.6–4.0 ppm for –CH₂OH, δ 1.8–2.2 ppm for –CH₂–) .
  • IR : A strong C=O stretch at ~1680 cm⁻¹ and O–H stretch at ~3400 cm⁻¹ confirm the aldehyde and hydroxyethyl groups .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 203.1 (calculated for C₁₁H₁₁NO₂).
  • X-ray Crystallography : SHELXL refinement (SHELX-97) validates bond angles and distances, e.g., C6–CHO bond length ~1.22 Å .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the hydroxyethyl group onto the indole ring, and what analytical methods validate successful substitution?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., KOtBu) directs substitution to the less hindered N1 position. Computational modeling (DFT at B3LYP/6-31G* level) predicts favorable energy for N1-substitution . Validation involves:

  • HPLC-PDA : To quantify unreacted starting material (<5%).
  • NOESY NMR : Correlates spatial proximity of hydroxyethyl protons to indole H7, confirming substitution at N1 .

Q. When encountering discrepancies between experimental and computational NMR chemical shifts, what strategies can resolve these contradictions?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Explicit Solvent Modeling : Use IEFPCM (Polarizable Continuum Model) in Gaussian09 to simulate DMSO-d₆ solvent effects on chemical shifts .
  • Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) assess rotational barriers of the hydroxyethyl group, which may cause signal splitting .
  • Cross-Validation with X-ray Data : SHELXL-refined crystal structures (ORTEP-3 graphical interface) provide geometric constraints to reconcile computational and experimental data .

Q. What in vitro models are appropriate for studying the compound's biological activity, and how should control experiments be designed?

  • Methodological Answer :

  • Cancer Cell Lines : Use MTT assays on HeLa or MCF-7 cells with IC₅₀ determination (dose range: 1–100 μM). Include controls for solvent (DMSO ≤0.1%) and untreated cells .
  • Enzyme Inhibition : Test against COX-2 or kinases (e.g., EGFR) via fluorescence polarization. Normalize activity to a reference inhibitor (e.g., Celecoxib for COX-2) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Use cyclosporine A as a CYP3A4 inhibitor control .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data regarding the compound's conformation?

  • Methodological Answer :

  • Multi-Method Refinement : Combine SHELXL (X-ray) with DFT-optimized structures to identify discrepancies in torsion angles (e.g., hydroxyethyl group orientation) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) in the crystal lattice that may stabilize non-equilibrium conformations .
  • EPR Spectroscopy : Probe free radical formation under crystallization conditions, which may alter conformation .

Experimental Design Considerations

Q. What strategies minimize degradation of the aldehyde group during prolonged storage or biological assays?

  • Methodological Answer :

  • Storage : Lyophilize under argon and store at −80°C with desiccants (silica gel). Avoid aqueous buffers (pH >7) to prevent aldol condensation .
  • In Assays : Use freshly prepared solutions in degassed PBS (pH 6.5–7.0). Include antioxidants (e.g., 1 mM ascorbate) to mitigate oxidation .

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